molecular formula C9H9O3- B14760953 3-(2-Furanyl)-2-pentenoate

3-(2-Furanyl)-2-pentenoate

Cat. No.: B14760953
M. Wt: 165.17 g/mol
InChI Key: GNCAZEPMRIZSEM-UHFFFAOYSA-M
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Description

3-(2-Furanyl)-2-pentenoate is an organic compound that features a furan ring attached to a pentenoate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Furanyl)-2-pentenoate typically involves the reaction of furfural with acetone under aldol condensation conditions. This reaction is catalyzed by a base, such as sodium hydroxide, and results in the formation of the desired product through the formation of a carbon-carbon double bond .

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-(2-Furanyl)-2-pentenoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(2-Furanyl)-2-pentenoate has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of polymers and other industrial chemicals .

Mechanism of Action

The mechanism of action of 3-(2-Furanyl)-2-pentenoate involves its interaction with various molecular targets. The furan ring can participate in π-π stacking interactions with aromatic residues in proteins, while the pentenoate group can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2-Furanyl)-2-pentenoate is unique due to its combination of a furan ring and a pentenoate group, which imparts distinct chemical reactivity and potential biological activities. This makes it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C9H9O3-

Molecular Weight

165.17 g/mol

IUPAC Name

3-(furan-2-yl)pent-2-enoate

InChI

InChI=1S/C9H10O3/c1-2-7(6-9(10)11)8-4-3-5-12-8/h3-6H,2H2,1H3,(H,10,11)/p-1

InChI Key

GNCAZEPMRIZSEM-UHFFFAOYSA-M

Canonical SMILES

CCC(=CC(=O)[O-])C1=CC=CO1

Origin of Product

United States

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